ethyl (4-phenoxyphenyl)carbamate
Overview
Description
Ethyl (4-phenoxyphenyl)carbamate is a polycyclic, non-neurotoxic carbamate compound. It is an aromatic phenoxy-based compound with a carbamate moiety at its polar end. This compound is known for its role as an insect growth regulator (IGR) and is classified as a juvenile hormone agonist (JHA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-phenoxyphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This versatile, one-pot procedure avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthesis methods, such as the conversion of low-concentration CO2 into carbamates using Si(OMe)4 and DBU, is also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-phenoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles and electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl carbamate derivatives, while reduction may produce simpler carbamate compounds.
Scientific Research Applications
Ethyl (4-phenoxyphenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It serves as an insect growth regulator, affecting the development and reproduction of insects.
Industry: It is used in the production of insecticides and other agricultural chemicals.
Mechanism of Action
Ethyl (4-phenoxyphenyl)carbamate exerts its effects by mimicking the action of natural juvenile hormones in insects. It binds to specific hormone receptors, disrupting the normal development and reproduction processes. This leads to the inhibition of molting and other growth-related activities, ultimately controlling insect populations .
Comparison with Similar Compounds
Similar Compounds
Methoprene: An early synthetic juvenile hormone analog with a different structural framework.
Hydroprene: Another synthetic juvenile hormone analog with distinct structural features.
Pyriproxyfen: A more recent juvenile hormone analog with a similar mechanism of action but different structural characteristics.
Uniqueness
Ethyl (4-phenoxyphenyl)carbamate is unique due to its specific structural features and non-neurotoxic properties. Unlike conventional N-methyl and N-ethyl carbamates, it does not function as an acetyl cholinesterase inhibitor . This makes it a safer alternative for use in insect control.
Properties
IUPAC Name |
ethyl N-(4-phenoxyphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)16-12-8-10-14(11-9-12)19-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAFQHLBTUHDCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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